molecular formula C7H7NO2S B186358 2-(Methylthio)nicotinic acid CAS No. 74470-23-8

2-(Methylthio)nicotinic acid

Cat. No.: B186358
CAS No.: 74470-23-8
M. Wt: 169.2 g/mol
InChI Key: COPSJQVPEUUOKY-UHFFFAOYSA-N
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Description

2-(Methylthio)nicotinic acid, also known as 2-(methylsulfanyl)nicotinic acid, is an aromatic carboxylic acid and a derivative of nicotinic acid. It is characterized by the presence of a methylthio group attached to the second position of the pyridine ring. This compound has a molecular formula of C7H7NO2S and a molecular weight of 169.2 g/mol .

Scientific Research Applications

2-(Methylthio)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

2-(Methylthio)nicotinic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-(Methylthio)nicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial coenzymes in redox reactions . These interactions are essential for maintaining cellular redox balance and energy metabolism. Additionally, this compound can act as a ligand for metal ions, forming complexes that may have unique biochemical properties .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in the NAD-dependent pathways, thereby influencing cellular energy production and metabolic flux . Furthermore, this compound has been shown to impact the expression of genes related to oxidative stress response and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For instance, it has been shown to inhibit certain enzymes involved in the oxidative stress response, thereby reducing cellular damage caused by reactive oxygen species . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cellular metabolism and reduce oxidative stress . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as nicotinamide mononucleotide adenylyltransferase (NMNAT) and quinolinate phosphoribosyltransferase (QPRT), which are crucial for NAD biosynthesis . These interactions can influence the levels of NAD and NADP in cells, thereby affecting overall metabolic flux and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It has been shown to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, this compound can accumulate in specific compartments, such as the mitochondria, where it exerts its biochemical effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its localization, as it may interact with different biomolecules in these compartments. For instance, in the mitochondria, this compound can modulate the activity of enzymes involved in the electron transport chain, thereby affecting cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylthio)nicotinic acid typically involves the introduction of a methylthio group to the nicotinic acid structure. One common method is the reaction of nicotinic acid with methylthiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors. These methods ensure higher yields and purity of the product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-(Methylthio)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-(Methylthio)nicotinic acid is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrophobicity and ability to participate in specific interactions, making it a valuable tool in various research applications .

Properties

IUPAC Name

2-methylsulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPSJQVPEUUOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294336
Record name 2-(Methylthio)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74470-23-8
Record name 74470-23-8
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Methylthio)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylthio)nicotinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and spectroscopic data of 2-(Methylthio)nicotinic acid?

A1: this compound has the molecular formula C7H7NO2S and a molecular weight of 169.20 g/mol []. Spectroscopic studies, including Infrared (IR) and Nuclear Magnetic Resonance (NMR), have been used to characterize its structure. IR spectroscopy reveals the presence of characteristic peaks for carboxyl and thioether groups [, ].

Q2: Has this compound been used in the synthesis of other compounds?

A2: Yes, this compound serves as a versatile building block in organic synthesis. Researchers have utilized it to create novel tetracyclic heteroaromatic compounds containing thieno[2,3-b]pyridine rings through flash vacuum pyrolysis [, ]. These synthesized structures hold potential for diverse applications in medicinal chemistry and materials science.

Q3: How does this compound interact with metals?

A3: Studies show that this compound can act as a ligand, forming complexes with various metal ions. For instance, it forms binary and ternary complexes with Terbium (Tb3+), exhibiting chelating bidentate coordination through its carboxyl group []. Additionally, it has been used to synthesize heteroleptic tri-organobismuth(V) complexes where the carboxylate group coordinates in a monodentate fashion []. These metal complexes may have interesting applications in areas like catalysis and materials science.

Q4: Has the biological activity of this compound or its derivatives been investigated?

A4: Research indicates that this compound demonstrates inhibitory activity against acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids in plants []. This finding suggests its potential as a herbicide. Furthermore, heteroleptic tri-organobismuth(V) complexes incorporating this compound as a ligand exhibited notable antibacterial, antifungal, and antileishmanial activities [].

Q5: Are there computational studies related to this compound?

A5: While specific QSAR models or extensive computational simulations are not extensively discussed in the provided literature, the molecular structure and spectroscopic properties of this compound have been investigated using Density Functional Theory (DFT) calculations []. These calculations provide insights into its electronic structure and bonding properties, which can be valuable for understanding its reactivity and interactions with other molecules.

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